molecular formula C7H16Cl2Si B3106215 Dichloro-(3,3-dimethylbutyl)-methylsilane CAS No. 157223-34-2

Dichloro-(3,3-dimethylbutyl)-methylsilane

Cat. No. B3106215
M. Wt: 199.19 g/mol
InChI Key: BFMJXUSQFPFAGB-UHFFFAOYSA-N
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Patent
US05296624

Procedure details

A 2 liter, 4-necked flask equipped as in Example 1 was charged with 500 g (5.94 mol) of neohexene and 1 ml of a 10% chloroplatinic acid in THF solution. The mixture was heated to reflux (about 42° C.). 805 g (5.94 mol) of methyldichlorosilane was then added dropwise. After the addition of about 70 ml of the silane, the reaction commenced and the temperature in the flask rose to 102° C. as the remainder of the silane was added. The reaction mixture was allowed to cool to room temperature (about 25° C.) after the addition of the silane. Upon completion of the reaction, the remaining volatile components were removed at reduced pressure and the residue was distilled to give 1100 g (84% of theory) of neohexylmethyldichlorosilane.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
805 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]([CH3:6])([CH3:5])[CH3:4].[CH3:7][SiH:8]([Cl:10])[Cl:9].[SiH4]>C1COCC1.[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[CH2:1]([Si:8]([CH3:7])([Cl:10])[Cl:9])[CH2:2][C:3]([CH3:6])([CH3:5])[CH3:4] |f:4.5.6|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
C=CC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
805 g
Type
reactant
Smiles
C[SiH](Cl)Cl
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
[SiH4]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 liter, 4-necked flask equipped as in Example 1
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature (about 25° C.)
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
CUSTOM
Type
CUSTOM
Details
the remaining volatile components were removed at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
C(CC(C)(C)C)[Si](Cl)(Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 1100 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.